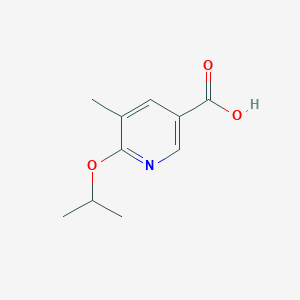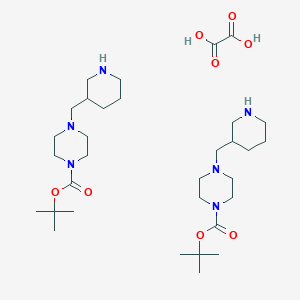
6-Isopropoxy-5-methylnicotinic acid
Vue d'ensemble
Description
6-Isopropoxy-5-methylnicotinic acid (IPMN) is a small molecule derivative of nicotinic acid, an essential nutrient found in many foods. IPMN is primarily used in scientific research as a tool to study the effects of nicotinic acid on biochemical and physiological processes. It is a powerful tool for scientists to explore the effects of this essential nutrient on a variety of biological systems.
Applications De Recherche Scientifique
Enzymatic Biotransformation and Microbial Production
The enzymatic activity of certain bacterial strains, like Ralstonia/Burkholderia sp. strain DSM 6920, can be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives through biotransformation. This process involves the regioselective mono-hydroxylation of educts like 6-methylnicotinate, leading to the production of various hydroxylated compounds, including 2-hydroxy-6-methylnicotinic acid, 2-hydroxy-6-chloronicotinic acid, and others. This showcases the bacteria's biotransformation abilities and its potential in microbial production for industrial applications (Tinschert et al., 2000).
Synthesis and Antibacterial Properties
6-Isopropoxy-5-methylnicotinic acid derivatives are also synthesized for their potential antibacterial properties. For instance, transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized and shown to exhibit antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Verma & Bhojak, 2018).
Catalytic Applications and Chemical Modification
The compound and its derivatives have been utilized in various catalytic and chemical modification processes. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of protein N-terminals involves using derivatives of nicotinic acid, showcasing its role in chemical synthesis and modification (Tsumoto et al., 2003).
Structural and Molecular Analysis
The structural and molecular analysis of compounds involving 6-methylnicotinic acid derivatives has been a subject of research. Studies involving infrared multiple-photon dissociation spectroscopy, X-ray single crystal diffraction, and Hirshfeld surface analysis have been conducted to understand the molecular structure and interactions of these compounds, offering insights into their properties and potential applications in various fields (van Stipdonk et al., 2014).
Propriétés
IUPAC Name |
5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCFAAHQMRPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729228 | |
| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxy-5-methylnicotinic acid | |
CAS RN |
1011558-18-1 | |
| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)

![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)



![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)